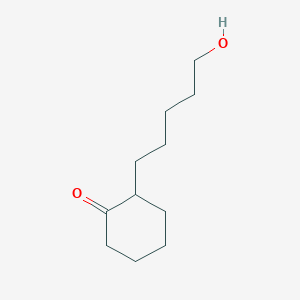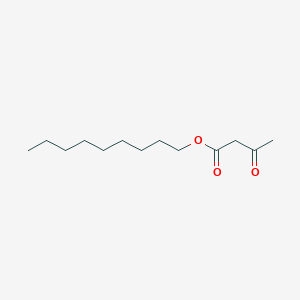![molecular formula C23H16N2 B14660413 2,4-diphenyl-9H-pyrido[2,3-b]indole CAS No. 50682-33-2](/img/structure/B14660413.png)
2,4-diphenyl-9H-pyrido[2,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-9H-pyrido[2,3-b]indole can be achieved through several methods. One notable method involves a one-pot synthesis under solvent-free conditions. This method includes heating a mixture of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide. The reaction yields the desired compound in good to excellent yields .
Another method involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion, followed by cyclization of the adduct in the presence of ammonium acetate . These methods are advantageous due to their simplicity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2,4-Diphenyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted indoles, which can have varied functional groups depending on the reagents used .
科学的研究の応用
2,4-Diphenyl-9H-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2,4-diphenyl-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets and pathways:
GABA Modulation: As a GABA modulator, it can influence neurotransmitter activity in the brain, potentially alleviating symptoms of anxiety.
Neuroprotection: Some derivatives have shown neuroprotective effects by interacting with specific protein kinases and enhancing the expression of neurotrophic factors.
類似化合物との比較
Similar Compounds
9H-Pyrido[3,4-b]indole:
2-Amino-9H-pyrido[2,3-b]indole: This compound is a carcinogenic heterocyclic aromatic amine formed during the combustion of tobacco.
Uniqueness
2,4-Diphenyl-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
50682-33-2 |
|---|---|
分子式 |
C23H16N2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2,4-diphenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25) |
InChIキー |
BKRHQSKNVMEJIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


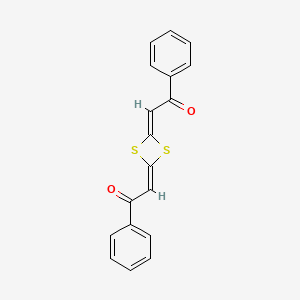
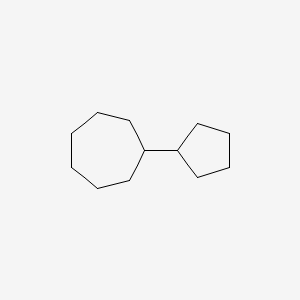
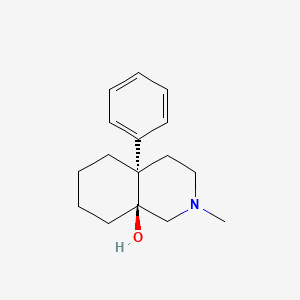
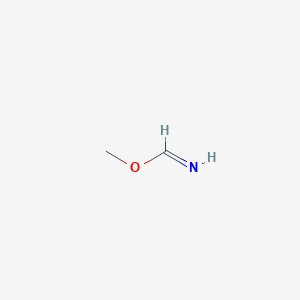
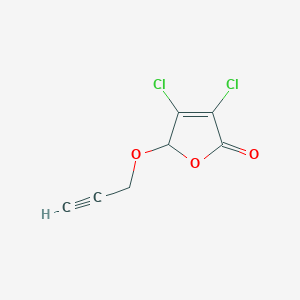
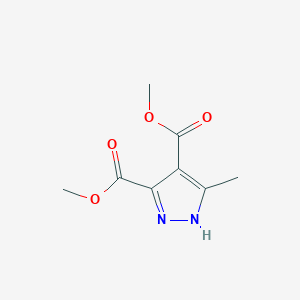
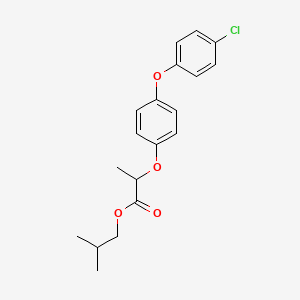
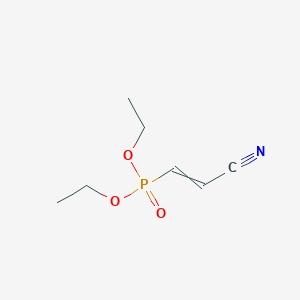
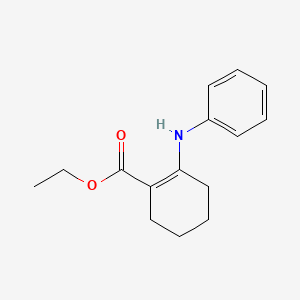
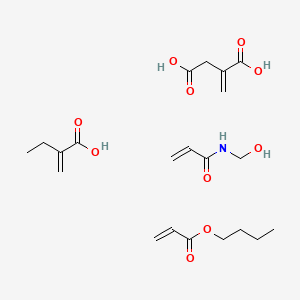
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
